molecular formula C15H25N3 B1299297 Pyridin-2-ylmethyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine CAS No. 626213-08-9

Pyridin-2-ylmethyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine

Cat. No.: B1299297
CAS No.: 626213-08-9
M. Wt: 247.38 g/mol
InChI Key: QIZILGTXDSTQQF-UHFFFAOYSA-N
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Description

Pyridin-2-ylmethyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine is a complex organic compound that features both a pyridine ring and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridin-2-ylmethyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine typically involves the reaction of pyridine derivatives with piperidine derivatives under controlled conditions. One common method involves the use of a nucleophilic substitution reaction where the pyridine derivative acts as the nucleophile and the piperidine derivative as the electrophile. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Pyridin-2-ylmethyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, Pyridin-2-ylmethyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound may be used as a ligand in the study of enzyme interactions or as a probe in biochemical assays.

Medicine

In medicinal chemistry, this compound derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Pyridin-2-ylmethyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Pyridin-2-ylmethyl-(2,2,6,6-tetramethyl-piperidin-3-yl)-amine
  • Pyridin-3-ylmethyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine
  • Pyridin-4-ylmethyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine

Uniqueness

Pyridin-2-ylmethyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,2,6,6-tetramethyl-N-(pyridin-2-ylmethyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3/c1-14(2)9-13(10-15(3,4)18-14)17-11-12-7-5-6-8-16-12/h5-8,13,17-18H,9-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIZILGTXDSTQQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NCC2=CC=CC=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701188735
Record name N-(2,2,6,6-Tetramethyl-4-piperidinyl)-2-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701188735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

626213-08-9
Record name N-(2,2,6,6-Tetramethyl-4-piperidinyl)-2-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=626213-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,2,6,6-Tetramethyl-4-piperidinyl)-2-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701188735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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